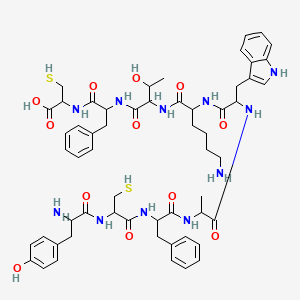

H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH

Description

This compound is a decapeptide composed of alternating D- and L-configured amino acids (DL-residues) and features a non-standard threonine derivative, xiThr (structure unspecified in evidence). The presence of xiThr, a modified threonine, suggests possible conformational or functional adaptations compared to canonical peptides.

Properties

Molecular Formula |

C57H73N11O12S2 |

|---|---|

Molecular Weight |

1168.4 g/mol |

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C57H73N11O12S2/c1-32(61-52(74)43(26-34-13-5-3-6-14-34)64-55(77)46(30-81)66-50(72)40(59)25-36-20-22-38(70)23-21-36)49(71)63-45(28-37-29-60-41-18-10-9-17-39(37)41)54(76)62-42(19-11-12-24-58)51(73)68-48(33(2)69)56(78)65-44(27-35-15-7-4-8-16-35)53(75)67-47(31-82)57(79)80/h3-10,13-18,20-23,29,32-33,40,42-48,60,69-70,81-82H,11-12,19,24-28,30-31,58-59H2,1-2H3,(H,61,74)(H,62,76)(H,63,71)(H,64,77)(H,65,78)(H,66,72)(H,67,75)(H,68,73)(H,79,80) |

InChI Key |

KBSJPLZYMILRCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC5=CC=C(C=C5)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Resin Loading: The initial amino acid (DL-Tyr) is attached to the resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid (DL-Cys) is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

For large-scale production, the process can be adapted to automated peptide synthesizers, which streamline the synthesis and reduce human error. Industrial methods also focus on optimizing reaction conditions to maximize yield and purity, including the use of advanced purification techniques like preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH: can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions, stabilizing the peptide’s structure.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents like alkyl halides for side-chain modifications.

Major Products

Disulfide-bridged peptides: Formed through oxidation of cysteine residues.

Modified peptides: Resulting from side-chain substitutions, which can alter the peptide’s biological activity or stability.

Scientific Research Applications

Structure and Composition

The compound consists of the following amino acids:

- Tyrosine (Tyr)

- Cysteine (Cys)

- Phenylalanine (Phe)

- Alanine (Ala)

- Tryptophan (Trp)

- Lysine (Lys)

- Threonine (xiThr)

This combination of amino acids contributes to the compound's unique properties, including its ability to interact with biological receptors and enzymes.

Pharmacology

The compound has been studied for its interaction with somatostatin receptors, particularly subtype sst4. In competitive radioligand displacement experiments, it exhibited a high affinity for sst4 with an IC₅₀ value of 2.0 ± 0.5 nM, indicating potential as a selective agonist for this receptor subtype. This selectivity suggests that it could be used in the development of drugs targeting conditions related to somatostatin signaling, such as certain tumors and endocrine disorders .

Cancer Research

Research has indicated that peptides similar to H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH may play a role in inhibiting tumor growth through their action on specific receptors involved in cell proliferation and apoptosis. The ability to selectively engage with somatostatin receptors may provide a therapeutic avenue for treating cancers that express these receptors .

Neuroscience

Due to its structural components, particularly tryptophan and tyrosine, this compound may influence neurotransmitter systems. Tryptophan is a precursor to serotonin, while tyrosine is involved in dopamine synthesis. Investigating these pathways could reveal insights into mood disorders and neurodegenerative diseases .

Antioxidant Activity

Peptides containing cysteine, tyrosine, and tryptophan have been noted for their antioxidant properties. These amino acids can scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases including cardiovascular diseases and neurodegeneration .

Case Study 1: Somatostatin Receptor Agonism

In a study examining the effects of various peptides on somatostatin receptors, this compound was identified as a potent agonist for sst4. This finding supports its potential use in targeted therapies aimed at modulating hormone release in endocrine tumors .

Case Study 2: Antioxidant Properties

A comparative study on the antioxidant capabilities of different peptides highlighted the efficacy of those containing cysteine and tryptophan derivatives. The results suggested that this compound could serve as a model compound for developing antioxidant therapies aimed at reducing oxidative damage in cellular models .

Mechanism of Action

The mechanism by which H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH exerts its effects depends on its interaction with molecular targets. The peptide can bind to specific receptors or enzymes, influencing their activity. For example, the presence of aromatic residues like tyrosine and tryptophan can facilitate binding through hydrophobic interactions, while cysteine residues can form disulfide bonds, stabilizing the peptide’s conformation.

Comparison with Similar Compounds

Structural Comparison

The table below contrasts the target compound with structurally related peptides from the evidence:

*Molecular weights estimated based on residue counts and average masses.

Key Observations :

- Both similar compounds incorporate xiIle (a modified isoleucine), whereas the target uses xiThr, which may alter hydrogen bonding capacity .

- Compound 2 has dual Glu/Lys residues, enhancing charge balance and solubility compared to the target’s single Lys .

Chemical and Physical Properties

- Disulfide Potential: The target’s dual Cys residues suggest possible oxidation to form a cyclic structure, a feature absent in Compounds 1 and 2 .

- Hydrophobicity : The target’s higher aromatic content (Tyr, Phe, Trp) may increase membrane permeability but reduce aqueous solubility relative to Compound 1, which includes hydrophilic Asn and Gln .

- Stability : xiThr’s modification could confer resistance to proteolytic degradation, a trait shared with xiIle in Compounds 1 and 2 .

Biological Activity

The compound H-DL-Tyr-DL-Cys-DL-Phe-DL-Ala-DL-Trp-DL-Lys-DL-xiThr-DL-Phe-DL-Cys-OH is a synthetic peptide that incorporates various amino acids, including both D- and L-forms. Understanding its biological activity is crucial for potential applications in pharmacology, neurobiology, and therapeutic development. This article synthesizes existing research findings on the biological activity of this compound, focusing on its interactions, effects on cellular processes, and potential therapeutic implications.

Composition and Structure

The compound is composed of multiple amino acids:

- Tyr : Tyrosine

- Cys : Cysteine

- Phe : Phenylalanine

- Ala : Alanine

- Trp : Tryptophan

- Lys : Lysine

- xiThr : A variant of threonine (specific structural details may vary)

This diverse composition allows the peptide to engage in various biological activities through different mechanisms.

Neurobiological Effects

Research indicates that D-amino acids, such as those present in this compound, play significant roles in cognitive function. For instance, D-amino acids have been linked to neurotransmission and may serve as biomarkers for cognitive disorders. A study highlighted the importance of D-amino acids in the brain, suggesting their potential role in diagnosing dementia risk . The presence of D-Tyr and D-Trp in the compound may contribute to these neurobiological effects.

Antioxidant Properties

Peptides containing cysteine (Cys) are known for their antioxidant properties. Cysteine can scavenge free radicals, thereby protecting cells from oxidative stress. The inclusion of two cysteine residues in this peptide may enhance its ability to mitigate oxidative damage, which is relevant in various pathological conditions.

Immunomodulatory Effects

Peptides that include lysine (Lys) are known to influence immune responses. Lysine can modulate the activity of immune cells, potentially enhancing the body’s defense mechanisms against pathogens. This suggests that this compound may possess immunomodulatory properties.

Table 1: Summary of Biological Activities

Case Studies

-

Cognitive Function and D-Amino Acids :

A study demonstrated that a mixture of D-amino acids could enhance synaptic plasticity in animal models, indicating potential benefits for cognitive enhancement therapies . -

Antimicrobial Peptide Research :

Research on peptides similar to this compound has shown effective antimicrobial action against E. coli and S. aureus strains, suggesting that modifications in peptide structure can lead to enhanced antimicrobial properties . -

Oxidative Stress Studies :

In vitro studies have indicated that peptides containing cysteine exhibit significant protective effects against oxidative stress-induced cell damage, supporting the potential therapeutic application of this compound in oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.